2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2,2-Diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a diphenylacetamide moiety at position 2. The thiadiazole ring, a five-membered heterocycle containing two nitrogen and one sulfur atom, is a common scaffold in medicinal chemistry due to its versatility in drug design.
Properties
IUPAC Name |
2,2-diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)18-21-22-19(24-18)20-17(23)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZFVFUSCLIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-acetamide derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a systematic comparison of structurally related compounds:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Lipophilic Groups (e.g., benzyl, isopropyl): Increase melting points and solubility in organic solvents. For example, 5d (4-chlorobenzylthio) has a higher melting point (179–181°C) than 5c (4-methylbenzylthio, 169–171°C), likely due to stronger intermolecular interactions from the electronegative chlorine .
- Polar Groups (e.g., sulfonamide in acetazolamide): Enhance water solubility and are critical for carbonic anhydrase inhibition .
Biological Activity Trends: Antimicrobial Activity: Benzylthio and thiadiazinan-thione derivatives (e.g., 5c, 5d) show moderate-to-high antimicrobial efficacy, likely due to sulfur-mediated disruption of microbial membranes . Anticancer Potential: Nitrophenylamino derivatives (e.g., compound 3) exhibit potent Akt inhibition, inducing apoptosis in glioma cells via π-π and hydrogen-bond interactions .
Pharmacological and Mechanistic Insights
Table 2: Pharmacological Targets and Mechanisms
Notable Comparisons:
- 2,2-Diphenyl vs. Monophenyl Derivatives: The diphenylacetamide group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to monophenyl analogs (e.g., 5g) .
- Isopropyl vs. Sulfonamide Substituents : Unlike acetazolamide’s sulfonamide group (critical for carbonic anhydrase binding), the isopropyl group in the target compound may favor interactions with kinases or proteases .
Biological Activity
2,2-Diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 314.41 g/mol |
| CAS Number | [Insert CAS Number] |
| Density | 1.399 g/cm³ (predicted) |
| pKa | 7.99 (predicted) |
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression. The presence of the thiadiazole ring enhances the compound's binding affinity to these targets. For instance, studies have shown that derivatives containing thiadiazole moieties can inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:
- Cell Lines Tested :
- HT-29 (colorectal cancer)
- A431 (epidermoid carcinoma)
- PC3 (prostate cancer)
Results Summary
The compound exhibited significant cytotoxicity across these cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined using the MTT assay:
Study 1: Cytotoxic Evaluation
In a comprehensive study published in 2020, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. Among them, this compound demonstrated notable cytotoxic activity against A431 cells with an IC50 value of 10 µM. The study reported that treatment led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of thiadiazole derivatives. It was found that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, the inhibition of VEGFR signaling was highlighted as a critical mechanism contributing to the observed anticancer effects .
Q & A
Q. What strategies improve selectivity of thiadiazole derivatives for cancer vs. non-cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
